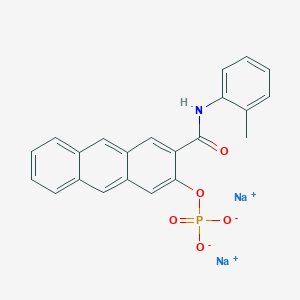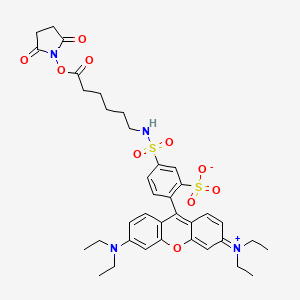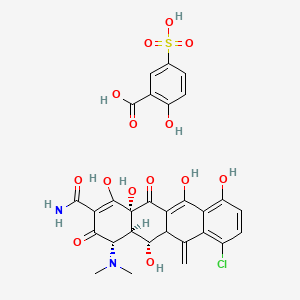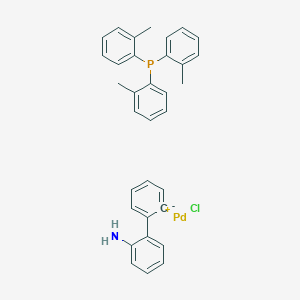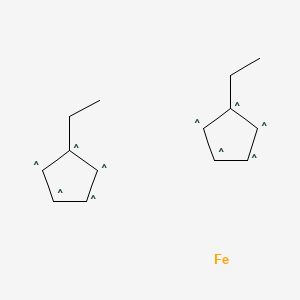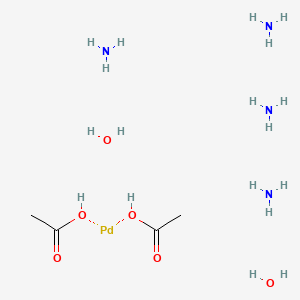
Acetic acid;azane;palladium;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;azane;palladium;dihydrate is a complex compound that combines acetic acid, azane (ammonia), and palladium with two molecules of water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;azane;palladium;dihydrate typically involves the reaction of palladium nitrate with acetic acid in the presence of ammonia. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium metal, which is dissolved in acetic acid under oxygen pressure. This method ensures high purity and avoids the formation of nitrogen-containing impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;azane;palladium;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized, leading to the formation of higher oxidation state palladium compounds.
Reduction: Palladium can be reduced to its metallic form, which is often used in catalytic processes.
Substitution: The acetate and ammonia ligands can be substituted by other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) compounds, while reduction reactions typically produce metallic palladium .
Wissenschaftliche Forschungsanwendungen
Acetic acid;azane;palladium;dihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which acetic acid;azane;palladium;dihydrate exerts its effects involves the coordination of palladium with the acetate and ammonia ligands. This coordination facilitates various catalytic processes by stabilizing intermediate states and lowering activation energies. The molecular targets and pathways involved include the activation of C-H bonds and the facilitation of electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(II) acetate: Similar in structure but lacks the ammonia ligand.
Palladium(II) chloride: Contains chloride ligands instead of acetate and ammonia.
Platinum(II) acetate: Similar in function but uses platinum instead of palladium.
Uniqueness
Acetic acid;azane;palladium;dihydrate is unique due to the presence of both acetate and ammonia ligands, which provide distinct reactivity and stability compared to other palladium compounds. This combination allows for versatile applications in catalysis and material science .
Eigenschaften
Molekularformel |
C4H24N4O6Pd |
|---|---|
Molekulargewicht |
330.68 g/mol |
IUPAC-Name |
acetic acid;azane;palladium;dihydrate |
InChI |
InChI=1S/2C2H4O2.4H3N.2H2O.Pd/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H3;2*1H2; |
InChI-Schlüssel |
YANKIUHFRLFTED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.N.N.N.N.O.O.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
